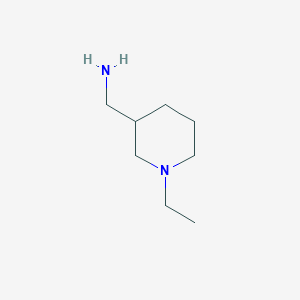

(1-Ethylpiperidin-3-yl)methanamine

Beschreibung

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govwikipedia.org This prevalence is attributed to the piperidine scaffold's ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. researchgate.netresearchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. researchgate.netnih.gov

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. nih.govnih.govresearchgate.net These activities include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory effects. researchgate.net The versatility of the piperidine scaffold allows medicinal chemists to synthesize a diverse range of derivatives with tailored pharmacological profiles. nih.govmdpi.com

Significance of the Ethyl and Aminomethyl Moieties

The specific substituents on the piperidine ring, in this case, the ethyl and aminomethyl groups, play a crucial role in determining the compound's potential interactions and properties.

The ethyl group attached to the piperidine nitrogen (N-ethyl) can influence several aspects of the molecule's behavior. The size and lipophilicity of the N-alkyl substituent can impact a compound's metabolic stability and its ability to cross biological membranes. nih.gov For instance, in the context of 4-aminopiperidine (B84694) drugs, the nature of the N-alkyl group can affect the rate and pathway of metabolism by cytochrome P450 enzymes. nih.gov

Historical Context of Related Piperidine Scaffolds in Drug Discovery

The history of piperidine in medicine is rich and dates back to the isolation of the alkaloid piperine (B192125) from black pepper, which gave the parent compound its name. wikipedia.org Over the decades, the piperidine scaffold has been a cornerstone in the development of numerous landmark drugs.

The exploration of chiral piperidine scaffolds has become a significant area of research, as the stereochemistry of the piperidine ring and its substituents can profoundly influence a drug's efficacy and safety. researchgate.netresearchgate.net The introduction of chiral centers can lead to improved biological activity, selectivity, and pharmacokinetic properties. researchgate.net

The synthesis of variously substituted piperidines has been a continuous focus of organic and medicinal chemistry. nih.govmdpi.com Researchers have developed numerous synthetic strategies to access a wide range of piperidine derivatives, including those with substitution patterns similar to (1-Ethylpiperidin-3-yl)methanamine. nih.govgoogleapis.com These efforts have enabled the systematic exploration of the structure-activity relationships of piperidine-based compounds, contributing to the discovery of new therapeutic agents. tandfonline.comenamine.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-ethylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCANQRLZBOLBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409428 | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102459-02-9 | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpiperidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylpiperidin 3 Yl Methanamine and Analogues

General Synthetic Strategies for Piperidine-3-yl-methanamine Scaffolds

The construction of the piperidine-3-yl-methanamine core can be achieved through several reliable synthetic routes. These strategies often involve either building the aminomethyl group onto a pre-formed piperidine (B6355638) ring or constructing the piperidine ring itself through cyclization reactions.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and represents a direct approach to synthesizing (1-Ethylpiperidin-3-yl)methanamine. harvard.eduresearchgate.net This two-step, often one-pot, process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net

A direct synthesis of this compound can be envisioned starting from the commercially available 1-ethylpiperidine-3-carbaldehyde. labcompare.com This aldehyde can be reacted with ammonia (B1221849) or a suitable ammonia equivalent, followed by in-situ reduction of the resulting imine. Various reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃) being particularly effective due to their mildness and selectivity for iminium ions over carbonyl groups. harvard.edunih.gov Sodium triacetoxyborohydride is often preferred as it is less toxic than cyanide-based reagents. harvard.edu

A more general strategy for building the piperidine core itself is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This method allows for the efficient construction of the piperidine skeleton from acyclic precursors, offering versatility through the choice of the dicarbonyl substrate and the amine nitrogen source. chim.it

Table 1: Reagents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Acetic acid, ClCH₂CH₂Cl | High-yielding and tolerant of many functional groups. harvard.edu |

| Sodium Cyanoborohydride (NaCNBH₃) | pH 6-7, MeOH | Effective but toxic; requires careful pH control to avoid reduction of the starting carbonyl. harvard.edu |

| H₂/Catalyst (e.g., Pd/C) | Pressure, various solvents | A classical hydrogenation method; can be highly effective. organic-chemistry.org |

| α-picoline-borane | Acetic acid, MeOH, H₂O, or neat | An efficient and versatile reagent that can be used in various solvents, including water. |

Another straightforward approach to this compound is the N-alkylation of a pre-existing piperidin-3-ylmethanamine (B1584787) scaffold. This method involves the direct reaction of the secondary amine on the piperidine ring with an ethylating agent, such as ethyl bromide or ethyl iodide. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the alkylation. Common bases include potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent and temperature can influence the reaction rate and yield. Anhydrous polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. researchgate.net A key consideration in this method is preventing overalkylation, where the tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt. This can often be controlled by the slow addition of the alkylating agent to an excess of the starting amine. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidines | Alkylating Agent | Base | Solvent | Notes | | --- | --- | --- | --- | | Ethyl bromide (EtBr) | K₂CO₃ | DMF | Standard conditions for alkylation. researchgate.net | | Ethyl iodide (EtI) | DIPEA | Acetonitrile | Iodides are more reactive than bromides; DIPEA is a non-nucleophilic base. researchgate.net | | Ethyl triflate (EtOTf) | N/A (or mild base) | Highly reactive electrophile, may not require a strong base. |

The piperidine ring, the core of this compound, can be constructed using various intramolecular cyclization strategies. mdpi.com These methods are particularly valuable for creating substituted piperidines from flexible acyclic precursors.

Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing unsaturated nitrogen heterocycles, including tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' catalysts, involves the formation of a carbon-carbon double bond within a diene substrate to close the ring. nih.govwhiterose.ac.uk

Other intramolecular cyclization methods include:

Reductive Hydroamination: An intramolecular reaction cascade involving the cyclization of alkynes can form the piperidine ring stereoselectively. nih.govmdpi.com

Radical Cyclization: Radicals generated from precursors like β-lactams can undergo 6-endo cyclization to form the piperidine structure. mdpi.com

Synthesis from Amino Acids: Enantiomerically pure piperidine derivatives can be synthesized from starting materials like L-glutamic acid. This multi-step route involves converting the amino acid into a diol, which is then tosylated and cyclized with an appropriate amine to form the piperidine ring. niscpr.res.in

Table 3: Selected Ring-Closing Strategies for Piperidine Synthesis

| Method | Key Features | Catalyst/Reagent |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Forms unsaturated heterocycles (tetrahydropyridines) from dienes. nih.gov | Grubbs' or Schrock's catalysts. whiterose.ac.uk |

| Reductive Hydroamination | Stereoselective cyclization of alkyne-containing substrates. nih.gov | Acid-mediated with a reducing agent. mdpi.com |

| Radical Cyclization | 6-endo cyclization pathway. mdpi.com | Copper(I) catalysts. mdpi.com |

| Cyclization from L-glutamic acid | Multi-step synthesis providing enantiomerically pure products. niscpr.res.in | NaBH₄ reduction, tosylation, cyclization. niscpr.res.in |

Stereoselective Synthesis of Enantiomers

Given that the C3 position of the piperidine ring in this compound is a stereocenter, methods for controlling its absolute configuration are of high importance. Stereoselective synthesis can be achieved using chiral auxiliaries or through asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

One demonstrated strategy in piperidine synthesis involves the use of Davies' chiral auxiliary for an asymmetric Michael addition to create chiral piperidin-2,4-diones. ucl.ac.uk While not a direct route to the target molecule, this principle can be adapted. For instance, a chiral auxiliary could be attached to an acyclic precursor before a ring-closing reaction. The steric bulk and electronic properties of the auxiliary would then guide the cyclization to favor the formation of one diastereomer over the other, thereby establishing the desired stereochemistry at the C3 position. Subsequent removal of the auxiliary and functional group manipulations would yield the enantiomerically enriched target compound.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

Several asymmetric catalytic methods are applicable to the synthesis of chiral piperidine derivatives:

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of enamines or other unsaturated precursors is a known method for producing optically active 3-amino piperidine derivatives. nih.govniscpr.res.in

Palladium-Catalyzed Cyclizations: Enantioselective palladium-catalyzed reactions, such as the aza-Heck cyclization, can be used to construct the piperidine ring with high enantioselectivity. mdpi.com

Organocatalysis: The field of organocatalysis has provided powerful tools for asymmetric synthesis. princeton.edu Iminium activation, using chiral secondary amine catalysts (e.g., imidazolidinones), can lower the LUMO of α,β-unsaturated aldehydes, facilitating a range of enantioselective cycloadditions and conjugate additions that can be used to build chiral heterocyclic scaffolds. princeton.edu

Table 4: Asymmetric Catalytic Approaches to Chiral Piperidines

| Strategy | Catalyst Type | Reaction Example |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes | Hydrogenation of unsaturated piperidinones. nih.gov |

| Asymmetric Cyclization | Chiral Palladium complexes | Enantioselective 6-exo aza-Heck cyclization. mdpi.com |

| Organocatalysis | Chiral Imidazolidinones | Iminium-catalyzed [4+3] cycloadditions. princeton.edu |

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture of piperidine derivatives is a critical step in the synthesis of stereochemically pure compounds. mdpi.com Common approaches include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution: This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.comnih.govunchainedlabs.com For instance, racemic carboxylic acids can be resolved using a single enantiomer of a resolving base like quinidine. nih.gov The choice of resolving agent and solvent system is crucial for achieving efficient separation. google.comunchainedlabs.com Commonly used resolving agents for piperidine derivatives include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.comgoogle.com After separation, the desired enantiomer can be recovered from the diastereomeric salt. google.com

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic compound. nih.govnih.gov Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer, leaving the other unreacted. acs.org For example, the enzymatic acylation of a racemic piperidine intermediate can lead to the selective acylation of one enantiomer, which can then be separated from the unreacted enantiomer. acs.org This technique has been successfully applied to the resolution of various piperidine derivatives, including those with atropisomerism. acs.org Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

Table 1: Comparison of Resolution Techniques for Piperidine Derivatives

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. google.comnih.gov | Well-established, scalable. google.com | Requires suitable resolving agents, can be time-consuming due to multiple crystallizations. google.com |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. nih.govacs.org | High enantioselectivity, mild reaction conditions. nih.gov | Maximum theoretical yield is 50% (without DKR), enzyme cost and stability can be a concern. nih.gov |

| Dynamic Kinetic Resolution (DKR) | In situ racemization of the slower-reacting enantiomer coupled with kinetic resolution. acs.org | Theoretical yield of 100%, high enantioselectivity. acs.org | Requires a suitable racemization catalyst that is compatible with the enzyme and reaction conditions. |

Advanced Synthetic Transformations

Once the desired chiral piperidine core is obtained, further modifications can be introduced to synthesize a variety of analogues. These transformations can target the piperidine ring, the N-ethyl group, or the primary amine.

The direct functionalization of the piperidine ring allows for the introduction of various substituents at different positions. Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, different dirhodium catalysts can direct the insertion to either the C2 or C4 position. nih.gov The C3 position, being electronically deactivated, often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.gov Other methods for piperidine ring formation that can lead to functionalized derivatives include intramolecular cyclization reactions. nih.gov

The N-ethyl group of this compound can be modified or replaced to generate analogues with different N-substituents. One common strategy involves the hydrolysis of an N-acyl group to yield the secondary amine, which can then be condensed with various alkylating agents. google.com For example, a piperidine hydrolysis product can be reacted with a mesylate to introduce a new N-substituent. google.com This allows for the synthesis of a library of compounds with diverse groups at the nitrogen atom.

The primary amine of this compound is a versatile functional group that can be readily derivatized to form a wide range of functional groups.

Amide Formation: The primary amine can react with carboxylic acids or their derivatives, such as acyl chlorides or esters, to form amides. google.comyoutube.comnih.gov The use of coupling reagents can facilitate the reaction between a carboxylic acid and the amine. nih.gov Alternatively, direct amidation of esters with amines can be achieved, sometimes catalyzed by nickel-based nanocatalysts. google.comnih.gov The resulting amides can be further reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride. youtube.comyoutube.com

Reductive Amination: Reductive amination is a powerful method for introducing alkyl groups to the primary amine. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the initial formation of an imine or iminium ion by reacting the amine with an aldehyde or ketone, followed by in situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comyoutube.comgoogleapis.com This method avoids the over-alkylation often observed with direct alkylation using alkyl halides. masterorganicchemistry.com

Other Derivatizations: The primary amine can also undergo various other transformations. For instance, it can be derivatized with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) for analytical purposes, forming fluorescent products. nih.gov Pre-column derivatization with reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or o-phthalaldehyde (B127526) (OPA) is often employed for the HPLC analysis of aliphatic amines. sigmaaldrich.comthermofisher.com Furthermore, the primary amine can be reacted with various electrophiles to introduce a wide array of functional groups, expanding the chemical diversity of the synthesized analogues.

Table 2: Summary of Derivatization Reactions of the Primary Amine

| Reaction | Reagents | Product |

|---|---|---|

| Amide Formation | Carboxylic acid (with coupling agent) or acyl chloride/ester. google.comnih.gov | Amide |

| Reductive Amination | Aldehyde or ketone, followed by NaBH3CN or NaBH(OAc)3. masterorganicchemistry.comgoogleapis.com | Secondary or tertiary amine |

| Fluorescent Labeling | Naphthalene-2,3-dicarboxaldehyde (NDA). nih.gov | Fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative |

| HPLC Derivatization | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). sigmaaldrich.com | Detectable derivative for HPLC analysis |

Applications in Medicinal Chemistry and Drug Discovery

Scaffold-Based Drug Design Utilizing the (1-Ethylpiperidin-3-yl)methanamine Moiety

Scaffold-based drug design leverages a common molecular core, or scaffold, to create a library of related compounds with diverse biological activities. The piperidine (B6355638) ring, a central feature of this compound, is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.

The piperidine scaffold is a cornerstone in the development of a vast number of therapeutic agents, including over 70 commercialized drugs. Its prevalence stems from a combination of favorable properties. The six-membered nitrogenous ring can be readily functionalized, allowing for precise control over the spatial arrangement of substituents. This is crucial for optimizing interactions with biological targets such as receptors and enzymes.

Key design principles for piperidine-based drug candidates often focus on:

Modulating Physicochemical Properties: The piperidine ring itself possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon structure) characteristics. Modifications to the ring or its substituents can fine-tune properties like pKa, lipophilicity (logP/logD), and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Enhancing Biological Activity and Selectivity: The stereochemistry of the piperidine ring and the orientation of its substituents are vital for achieving high-affinity binding to target proteins. Introducing chiral centers can lead to enantiomers with significantly different biological activities and selectivities.

Improving Pharmacokinetic Profiles: The structural rigidity and chemical stability of the piperidine ring contribute to favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.

The this compound structure provides three key points for diversification: the ethyl group on the piperidine nitrogen, the aminomethyl group at the 3-position, and the piperidine ring itself, which can be modified with additional substituents.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies explore how changes to the molecule affect its binding affinity and efficacy at various biological targets.

While specific SAR data for this compound is not extensively published in isolation, studies on analogous piperidine-containing molecules provide valuable insights. For instance, in the development of melatonin (B1676174) receptor ligands, N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives were synthesized and evaluated. nih.gov These studies revealed that the nature of the substituent on the piperidine nitrogen and the specific stereochemistry of the ring are critical for receptor affinity and functional activity. nih.gov

Similarly, research into σ1 receptor ligands based on a 4-(2-aminoethyl)-2-phenylpiperidine scaffold demonstrated that modifications to the piperidine nitrogen substituent (e.g., methyl vs. larger groups) significantly impact σ1 affinity and selectivity over the σ2 subtype. nih.gov These findings underscore the importance of the N-substituent, which in the case of the title compound is an ethyl group, in dictating the pharmacological profile.

In the context of dopamine (B1211576) receptor ligands, studies on eticlopride (B1201500) analogues showed that altering the position of the nitrogen within the heterocyclic ring or expanding the ring size was detrimental to binding affinities at D2 and D3 receptors. This highlights the specific importance of the piperidine ring structure for certain target classes.

Table 1: SAR Insights from Analogous Piperidine Scaffolds

| Scaffold/Derivative Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| N-Arylpiperdin-3-yl-cyclopropane carboxamides | Melatonin Receptors (MT1/MT2) | Functionality at the piperidine nitrogen is critical for receptor affinity and agonist/antagonist profile. | nih.gov |

| 4-(2-Aminoethyl)-2-phenylpiperidines | Sigma (σ) Receptors | N-substituents on the piperidine ring modulate affinity and selectivity for the σ1 subtype. | nih.gov |

| Imidazodiazepines | Opioid Receptors (KOR) | Larger hydrophobic groups on the piperidine-like structure can improve binding pocket fit. | |

| Eticlopride Analogues | Dopamine Receptors (D2/D3) | The specific geometry and ring size of the heterocyclic amine are crucial for high-affinity binding. |

Role as Intermediates in the Synthesis of Pharmacologically Active Compounds

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary amine provides a reactive handle for forming amide, sulfonamide, or other linkages, connecting the piperidine core to other pharmacophoric fragments.

Piperidine and piperazine (B1678402) moieties are common features in many atypical antipsychotic drugs. These scaffolds often contribute to the desired binding profile at dopamine (D2) and serotonin (B10506) (5-HT2A) receptors, which is a hallmark of atypical antipsychotics. For example, a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles were synthesized and evaluated as potential antipsychotic agents, leading to the development of iloperidone. nih.gov Another study investigated 3-benzisothiazolylpiperazine derivatives as potential atypical antipsychotics.

While the widely used antipsychotic Amisulpride contains a (1-ethylpyrrolidin-2-yl)methyl moiety, the structural similarity to the this compound core highlights the relevance of such building blocks in the design of antipsychotic agents. Chemical suppliers list 1-(1-Ethylpiperidin-3-yl)methanamine as an Amisulpride impurity, suggesting its potential involvement as a starting material or intermediate in related synthetic routes or as a closely related analogue for library development. pharmaffiliates.com The synthesis of novel antipsychotics often involves coupling a substituted benzoic acid with a cyclic amine, a reaction for which this compound is well-suited. nih.gov

The this compound scaffold serves as a key intermediate in the creation of a wide array of compounds targeting various receptors and enzymes.

For example, its structural features are found in ligands developed for melatonin receptors. Researchers have designed and synthesized N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands, demonstrating the utility of the 3-substituted piperidine core in this therapeutic area. nih.gov Furthermore, piperidine derivatives are central to the development of potent and selective ligands for histamine (B1213489) H3 receptors and sigma (σ) receptors, which are targets for neurological and psychiatric disorders. nih.govresearchgate.net

Inhibition of the Glycine Transporter 1 (GlyT1) is a major focus in the development of novel treatments for schizophrenia, particularly for addressing negative symptoms and cognitive deficits. nih.gov By blocking GlyT1, these inhibitors increase synaptic levels of glycine, which acts as a co-agonist at the NMDA receptor, thereby enhancing NMDA receptor function. nih.gov

Many potent and selective GlyT1 inhibitors are built around a central piperidine ring. This core structure serves as a scaffold to correctly orient the necessary pharmacophoric elements for high-affinity binding to the transporter. Medicinal chemistry programs have extensively used "scaffold hopping" to discover novel GlyT1 inhibitors, often starting from known piperidine-based compounds. nih.govnih.gov For instance, inhibitors developed by Merck, which feature a central piperidine core, have served as the inspiration for new chemotypes. nih.gov

The synthesis of these inhibitors typically involves the coupling of a piperidine-containing intermediate with other aromatic or heterocyclic moieties. The this compound moiety represents a valuable building block for this purpose, providing the essential piperidine core that is a common feature across numerous classes of GlyT1 inhibitors. nih.govresearchgate.net

Table 2: this compound as a Building Block

| Target Class | Example Compound/Series | Role of Piperidine Moiety | Reference |

|---|---|---|---|

| Antipsychotics | 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles | Core scaffold for D2/5-HT2A antagonists | nih.gov |

| Melatonin Receptor Ligands | N-Arylpiperdin-3-yl-cyclopropane carboxamides | Central scaffold for MT1/MT2 receptor modulation | nih.gov |

| Sigma Receptor Ligands | 4-(2-Aminoethyl)-2-phenylpiperidines | Scaffold for achieving high σ1 affinity and selectivity | nih.gov |

| GlyT1 Inhibitors | [3.1.0]-based N-methylimidazole sulfonamides | Inspiratory scaffold for novel inhibitor design via scaffold hopping | nih.gov |

Building Blocks for Receptor Ligands and Enzyme Inhibitors

Kinase Inhibitors (e.g., Pim-1, Flt-3)

Kinase inhibitors are a major class of drugs that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinases like Pim-1 and Flt-3 is implicated in various cancers, making them important therapeutic targets. uni.luwikipedia.org Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, while FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase whose mutations are common in acute myeloid leukemia (AML). wikipedia.orgmedchemexpress.com

A review of scientific and patent literature did not yield specific data or examples of compounds containing the this compound moiety being developed as Pim-1 or Flt-3 inhibitors. Research in this area often focuses on other heterocyclic systems and substitution patterns to achieve potency and selectivity.

Table 1: Research Findings for this compound in Kinase Inhibition

| Target Kinase | Compound Structure | IC₅₀ (nM) | Research Findings |

|---|---|---|---|

| Pim-1 | No Data Available | No Data Available | No published research specifically links this compound to Pim-1 inhibition. |

Histamine H3 Receptor Antagonists

Histamine H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have been investigated for treating neurological and cognitive disorders, such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD), due to their potential to enhance wakefulness and cognitive function. wikipedia.orgnih.gov Many H3 antagonists incorporate a basic amine function, often within a piperidine ring, to interact with the receptor. wikipedia.orgnih.gov

Despite the prevalence of piperidine scaffolds in H3 antagonist design, a thorough review of the literature does not show specific development or evaluation of molecules containing the this compound fragment for this target.

Table 2: Research Findings for this compound as a Histamine H3 Receptor Antagonist

| Compound Structure | Receptor Affinity (Kᵢ, nM) | Functional Activity | Research Findings |

|---|

PD-1/PD-L1 Small Molecule Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.govnih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are sought after as an alternative to antibody-based immunotherapies, potentially offering advantages in oral bioavailability and tissue penetration. nih.gov

There is currently no published scientific research or patent literature indicating that this compound has been utilized as a scaffold or key component in the design of small molecule inhibitors targeting the PD-1/PD-L1 pathway.

Table 3: Research Findings for this compound in PD-1/PD-L1 Inhibition

| Compound Structure | Target | IC₅₀ (nM) | Research Findings |

|---|

SARS-CoV-2 PLpro Inhibitors

The papain-like protease (PLpro) of SARS-CoV-2 is an essential viral enzyme required for processing viral polyproteins and for dismantling host immune responses, making it a key target for antiviral drug development. nih.govnih.gov The development of inhibitors for this cysteine protease is an active area of research to combat COVID-19. nih.govnih.gov

An extensive search of the scientific and patent databases reveals no specific inhibitors of SARS-CoV-2 PLpro that are derived from or incorporate the this compound structure.

Table 4: Research Findings for this compound in SARS-CoV-2 PLpro Inhibition

| Compound Structure | Target Enzyme | kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹) | Antiviral Activity (EC₅₀) |

|---|

ATP Synthase Inhibitors

ATP synthase is a mitochondrial enzyme complex essential for producing the vast majority of cellular ATP. nih.gov Inhibition of this enzyme can have profound effects on cellular metabolism and is a strategy being explored for certain cancers and infectious diseases, as exemplified by the approval of the ATP synthase inhibitor bedaquiline (B32110) for tuberculosis. nih.gov

No available scientific literature or patents suggest that this compound has been investigated or utilized as a structural component for the development of ATP synthase inhibitors.

Table 5: Research Findings for this compound as an ATP Synthase Inhibitor

| Compound Structure | Target Subunit | IC₅₀ (µM) | Mechanism of Action |

|---|

EED Inhibitors

Embryonic ectoderm development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing. Inhibiting EED is a therapeutic strategy in oncology, particularly for cancers with mutations in PRC2 components, as it can disrupt the complex's function and reactivate tumor suppressor genes.

A review of the current scientific and patent landscape shows no evidence of this compound being used as a scaffold or pharmacophore in the design and synthesis of EED inhibitors.

Table 6: Research Findings for this compound in EED Inhibition

| Compound Structure | Binding Affinity (IC₅₀/Kₔ) | Cellular Activity | Research Findings |

|---|

M1 Antagonists

Muscarinic acetylcholine (B1216132) M1 receptors are G-protein coupled receptors predominantly located in the central nervous system that are involved in cognitive processes like learning and memory. M1 receptor antagonists are compounds that block the action of acetylcholine at these receptors. While M1 agonists are investigated for cognitive enhancement, M1 antagonists have been studied for conditions like Parkinson's disease and dystonia.

There is no information in the published scientific or patent literature to suggest that this compound has been used in the development of M1 receptor antagonists.

Table 7: Research Findings for this compound as an M1 Antagonist

| Compound Structure | Receptor Affinity (Kᵢ, nM) | Selectivity Profile | Research Findings |

|---|

Investigation of Analogues and Homologues in Structure-Activity Relationships

SAR studies for piperidine-containing compounds involve systematic modifications to the molecule to map its pharmacophore. For piperidinylmethanamines, key areas of modification include the N-substituent on the piperidine nitrogen, the position of the aminomethyl group on the ring, and substitutions on the piperidine ring itself.

(1-Methylpiperidin-3-yl)methanamine serves as a close analogue to the parent ethyl-substituted compound, differing only by a single methylene (B1212753) unit on the nitrogen substituent. This seemingly minor change from an ethyl to a methyl group can significantly impact biological activity. In many contexts, the N-methyl group is a common feature in bioactive molecules. For instance, in the development of nociceptin (B549756) opioid receptor (NOP) ligands, N-substituted piperidinyl indoles were explored, where the nature of the N-substituent was critical for activity. nih.gov

The position of the methanamine group at the 3-position is also a critical determinant of activity. Studies on coumarin (B35378) derivatives with substituted piperidinyl moieties found that compounds with a 1,3-substituted piperidine ring demonstrated superior monoamine oxidase B (MAO-B) inhibition compared to their 1,4-substituted counterparts, with IC50 values below 0.25 μM. acs.org Similarly, SAR studies on nociceptin opioid receptor ligands revealed that moving a substituent from the 3-position to the 2-position of an indole (B1671886) ring attached to the piperidine nitrogen could switch the compound from a partial agonist to a full agonist and improve potency. nih.gov This highlights the sensitivity of receptor binding pockets to the spatial arrangement of functional groups on the piperidine ring.

Shifting the methanamine group from the 3-position to the 4-position, as in (1-Methylpiperidin-4-yl)methanamine, creates a symmetric molecule that can explore different interaction vectors within a binding site. This scaffold is a common building block in medicinal chemistry. zunachem.comsigmaaldrich.comthermofisher.com For example, derivatives of 1-methyl-4-hydroxypiperidine have been developed as radioligands for imaging acetylcholinesterase (AChE) activity in the brain using positron emission tomography (PET). nih.gov Specifically, 1-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP) is hydrolyzed by AChE, and its slower hydrolysis rate compared to other analogues allows for more precise measurements of enzyme activity. nih.gov

In the context of 5-HT4 receptor agonists, a series of benzamide (B126) derivatives incorporating a substituted piperidin-4-yl)methyl moiety were synthesized. nih.gov These studies aimed to develop prokinetic agents for gastrointestinal disorders. The SAR exploration revealed that specific substitutions on a secondary piperidine ring attached to the (piperidin-4-yl)methyl nitrogen were crucial for balancing high 5-HT4 receptor affinity with low affinity for the hERG potassium channel, a key anti-target to avoid cardiac side effects. nih.gov

The identity of the N-substituent on the piperidine ring is a primary handle for modifying a compound's physicochemical and pharmacological properties. Altering the N-substituent can affect a molecule's basicity, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Studies on various classes of piperidine derivatives have shown diverse outcomes for different N-substituents.

N-Alkyl Groups: In research on MAO inhibitors, compounds with N-propyl and N-diethyl groups were found to be potent derivatives. nih.gov A study on rifamycin (B1679328) derivatives demonstrated that changing the N-alkyl substituent on a piperazine ring from a methyl (Rifampicin) to a cyclopentyl group (Rifapentine) significantly altered the drug's interaction with lipid membranes, which may explain their different clinical performances. nih.gov

N-Benzyl and Aryl Groups: In the development of antihistamines, the acid chain attached to the piperidine nitrogen was a key feature for maintaining in vivo duration of action. researchgate.net For some MAO inhibitors, substituting the piperidine with N-benzyl or p-bromo-N-benzyl groups led to better activity than smaller alkyl groups like ethyl. acs.org

The following table summarizes the impact of various N-substituents on the activity of different piperidine-based scaffolds, illustrating the general principles that would apply to piperidinylmethanamines.

| Scaffold Class | N-Substituent | Observed Impact on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Coumarin-Piperidine Hybrids | N-Benzyl | Higher MAO-B inhibition than N-Ethylpiperidine | MAO-B Inhibition | acs.org |

| Piperine (B192125) Derivatives | N-Propyl | Potent derivative | MAO-B Inhibition | nih.gov |

| Piperine Derivatives | N-Diethyl | Potent derivative | MAO-B Inhibition | nih.gov |

| Rifamycins | N-Cyclopentyl (vs. N-Methyl) | Altered drug-membrane interaction and clinical performance | Lipid Monolayer Interaction | nih.gov |

Introducing substituents directly onto the carbon atoms of the piperidine ring adds another layer of complexity and opportunity for optimizing molecular properties. The position, nature, and stereochemistry of these substituents can profoundly influence biological activity.

Research has shown that even small substitutions can lead to significant changes:

Methyl Groups: In one study on anticancer agents, the presence of a methyl group at the 3- or 4-position of a piperidine ring was associated with the highest anticancer activity in the series. ajchem-a.com

Hydroxyl Groups: The addition of a hydroxyl group often increases the inhibitory effect of MAO inhibitors, with para-substitution on the piperidine ring being preferable to meta-substitution. nih.gov In the development of novel analgesics, a 4-hydroxy group on the piperidine ring was a key feature of the lead compound. nih.gov

Electron-Withdrawing Groups: For MAO inhibitors, substituting the piperidine ring with an electron-withdrawing group at the 3rd or 4th position can result in a nonselective inhibitor of human MAO. acs.org

General Substitutions: In some cases, the piperidine ring is highly sensitive to any modification. In the development of POLRMT inhibitors for cancer, introducing methyl, cyanide, or hydroxyl groups onto the piperidine ring led to diminished activity. acs.org

The table below provides examples of how piperidine ring substitutions affect activity in various compound series.

| Scaffold Class | Ring Substitution | Position | Observed Impact on Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| Coumarin-Piperidine Hybrids | Hydroxyl | para (4-position) | Maximal MAO-A/B inhibitory activity | MAO-A/B Inhibition | nih.gov |

| Piperine Derivatives | Methyl | 4-position | Potent derivative with high MAO-B selectivity | MAO-B Inhibition | acs.org |

| Quinoline-Based Inhibitors | Methyl | - | Diminished activity (IC50 = 1.293 µM) | POLRMT Inhibition | acs.org |

| Quinoline-Based Inhibitors | Hydroxyl | - | Diminished activity (IC50 = 0.534 µM) | POLRMT Inhibition | acs.org |

| Sulfonamides | Methyl | 3 or 4-position | Highest anticancer property in the series | Anticancer Activity | ajchem-a.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and predict various parameters.

Detailed Research Findings: Currently, there are no specific published studies detailing quantum chemical calculations for (1-Ethylpiperidin-3-yl)methanamine. Such research would typically provide data on:

Optimized molecular geometry (bond lengths and angles)

Distribution of electron density and molecular electrostatic potential (MEP) maps

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Predicted spectroscopic properties (e.g., IR, Raman, NMR spectra).

While some predicted data, such as the XlogP (a measure of lipophilicity), is available in databases like PubChem, comprehensive quantum chemical analysis remains to be performed. uni.lu

Table 4.1.1: Hypothetical Data from Quantum Chemical Calculations This table is a template illustrating the type of data that would be generated from quantum chemical calculations and is not based on actual research findings for this compound.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy (Hartree) | N/A | N/A |

| HOMO Energy (eV) | N/A | N/A |

| LUMO Energy (eV) | N/A | N/A |

| Dipole Moment (Debye) | N/A | N/A |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Detailed Research Findings: There are no available molecular docking studies that specifically investigate the interactions of this compound with any biological target. Research in this area would involve:

Identifying a potential protein target.

Performing docking simulations to predict the binding pose and score.

Analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Such studies are essential for understanding the potential pharmacological activity of a compound.

Table 4.2.1: Hypothetical Molecular Docking Results This table illustrates potential data from a molecular docking study and is not based on actual research for this compound.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can reveal information about the conformational changes, stability, and interaction dynamics of a ligand-protein complex.

Detailed Research Findings: No published molecular dynamics simulations for this compound, either in isolation or in complex with a biological target, were found. A typical MD study would analyze:

The stability of the ligand's binding pose over the simulation time, often measured by Root Mean Square Deviation (RMSD).

The flexibility of different parts of the ligand and protein, measured by Root Mean Square Fluctuation (RMSF).

The detailed evolution of intermolecular interactions.

Table 4.3.1: Hypothetical Molecular Dynamics Simulation Parameters This table provides an example of the parameters that would be reported in an MD simulation study and is not based on actual research for this compound.

| Parameter | Value/Description |

|---|---|

| Simulation Time (ns) | N/A |

| Force Field | N/A |

| Average RMSD of Ligand (Å) | N/A |

| Key Stable Interactions Observed | N/A |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Detailed Research Findings: There is no evidence of QSAR models being developed that include this compound. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is no such dataset readily available for this specific compound and its close analogs, QSAR studies have not been performed.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques (NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are fundamental to the structural confirmation of (1-Ethylpiperidin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments. For instance, the ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the piperidine (B6355638) ring and the aminomethyl group would appear as a series of complex multiplets. The specific chemical shifts and coupling constants would be critical for confirming the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the related compound N,N-ethylmethyl-piperidine-4-carboxylic acid shows distinct signals for the ethyl and methyl groups, as well as complex multiplets for the piperidine ring protons researchgate.net.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the nature of the N-alkyl substituent researchgate.net. The spectrum would clearly indicate the presence of the ethyl group carbons, the piperidine ring carbons, and the aminomethyl carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for determining the molecular mass of polar compounds like this compound. In positive ion mode, the compound would be expected to form a prominent protonated molecule [M+H]⁺. Predicted mass spectrometry data suggests a mass-to-charge ratio (m/z) of 143.15428 for the [M+H]⁺ adduct. Other potential adducts include [M+Na]⁺ and [M+K]⁺ capes.gov.br. The fragmentation of related piperidine alkaloids under ESI-MS/MS often involves the neutral loss of substituents nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹).

C-H stretching vibrations of the aliphatic ethyl and piperidine groups (around 2850-2960 cm⁻¹).

N-H bending vibrations of the primary amine (around 1590-1650 cm⁻¹).

C-N stretching vibrations.

The IR spectrum of a related piperidine salt, sulfamethazine-piperidine, has been used to confirm the presence of the piperidinium (B107235) ion iucr.orgnih.gov.

Chromatographic Methods (HPLC, UPLC, GC) for Purity and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for assessing the purity of non-volatile and thermally labile compounds.

A reversed-phase HPLC (RP-HPLC) method would likely be employed, using a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable for eluting the compound. For instance, a simple and sensitive RP-HPLC method was developed for the determination of piperidine in a pharmaceutical product using a C18 column and a mobile phase of water with phosphoric acid and acetonitrile nih.govresearchgate.net. Detection would typically be achieved using a UV detector, although this compound lacks a strong chromophore, which might necessitate derivatization or the use of a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (LC-MS). The use of HPLC-MS is a common approach for the analysis of piperidine alkaloids nih.govsci-hub.se.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile amines.

Given the volatility of this compound, GC analysis is a viable option. A capillary column with a polar stationary phase is often used for the separation of amines to achieve good peak shape. A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds and would be an appropriate choice for detection. A sensitive GC method has been developed for the determination of a piperazine (B1678402) derivative in biological fluids using a dimethylsilicone capillary column and an NPD nih.gov. Headspace GC (HS-GC) can also be used for the analysis of residual piperidine in pharmaceutical samples google.comchromforum.org.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.15428 |

| [M+Na]⁺ | 165.13622 |

| [M-H]⁻ | 141.13972 |

| [M+NH₄]⁺ | 160.18082 |

| [M+K]⁺ | 181.11016 |

Data sourced from PubChem capes.gov.br.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, especially in pharmaceutical applications where different enantiomers can have distinct pharmacological activities libretexts.org.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those containing piperidine moieties. For example, a cellulose tris(4-methyl benzoate) based chiral stationary phase (Chiralcel OJ-R) has been successfully used for the enantiomeric separation of several piperidine-2,6-dione drugs in reversed-phase mode capes.gov.brepa.gov. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.

The separation of enantiomers is a critical step in drug development and is often mandated by regulatory agencies wvu.edu.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a suitable crystal is obtained.

Preclinical Research and Biological Evaluation

In Vitro Pharmacological Assays

In vitro assays are the first step in evaluating the biological activity of a new chemical entity. These laboratory-based tests assess the compound's interaction with specific molecular targets, such as receptors and enzymes, and its effects on cells.

Receptor binding assays are crucial for determining if a compound can attach to specific receptors and with what affinity. Given its structure, (1-Ethylpiperidin-3-yl)methanamine could be screened against a panel of receptors, particularly those in the central nervous system.

For instance, N-substituted piperidine (B6355638) derivatives have shown affinity for sigma (σ) receptors. nih.gov A study on N-substituted-4-cyano-4-phenylpiperidine analogs revealed that N-alkyl groups can lead to high affinity for σ1 receptors. nih.gov Similarly, some N-phenylpiperazine analogs have demonstrated high, nanomolar affinity for dopamine (B1211576) D3 receptors with significant selectivity over D2 receptors. nih.gov Therefore, it would be plausible to investigate the binding profile of this compound at these and other receptors, such as serotonin (B10506) (5-HT) receptors, where many piperidine-containing compounds show activity. wikipedia.org

Table 1: Example Receptor Binding Affinities for Structurally Related Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| N-phenylpropyl-4-cyano-4-phenylpiperidine | σ1 | 1.8 | 120-fold for σ1 over σ2 |

| N-benzyl-4-cyano-4-phenylpiperidine | σ1 | 4.3 | 1600-fold for σ1 over σ2 |

| Thiophene Analog 6a | Dopamine D3 | 1.4 | ~500-fold for D3 over D2 |

| Thiazole Analog 7a | Dopamine D3 | 2.5 | ~1390-fold for D3 over D2 |

This table presents data for structurally related compounds to illustrate the type of data generated in receptor binding studies. Data is not for this compound.

The structural motifs of this compound suggest it could be an inhibitor of various enzymes. Piperidine derivatives have been successfully developed as inhibitors for a range of enzymes. ijnrd.orgnih.gov

Monoamine Oxidase (MAO): Piperine (B192125), a naturally occurring piperidine derivative, has been shown to inhibit both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.gov

Glutaminase: Derivatives of ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate act as inhibitors of glutaminase, an enzyme implicated in cancer metabolism.

Dipeptidyl Peptidase III (DPP III): Certain amidino-substituted benzimidazole (B57391) derivatives, which can feature a piperidine-like moiety, have shown inhibitory activity against human DPP III. mdpi.com

An enzyme inhibition assay for this compound would involve incubating the compound with the target enzyme and its substrate to measure any decrease in enzymatic activity, typically determining an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Table 2: Example Enzyme Inhibition Data for Piperidine-Containing Compounds

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| Piperine Derivatives | MAO-A / MAO-B | Inhibition observed nih.gov |

| Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate Analogs | Glutaminase | Inhibition of KGA and LGA types |

| Amidino-substituted Benzimidazoles | Dipeptidyl Peptidase III | IC50 values in the micromolar range for some analogs mdpi.com |

This table illustrates the types of enzyme targets for piperidine-related structures. Data is not for this compound.

Cell-based assays provide insights into a compound's biological effects in a more complex, cellular environment. nih.gov For this compound, these assays would be a logical next step after initial receptor and enzyme screening.

Cytotoxicity assays would determine the concentration at which the compound becomes toxic to cells. For example, certain aminoethyl-substituted piperidine derivatives that bind to σ1 receptors have been shown to inhibit the growth of human prostate cancer cells (DU145) with IC50 values in the low micromolar range. nih.gov

Functional assays would investigate the downstream cellular effects of the compound's interaction with its target. If binding to a G-protein coupled receptor was confirmed, functional assays could measure changes in second messenger levels, such as cyclic AMP (cAMP), to determine if the compound acts as an agonist or antagonist.

In Vivo Pharmacological Models (where relevant to academic research)

Following promising in vitro results, in vivo studies in animal models are conducted to understand a compound's effects in a whole organism.

If in vitro assays suggest a specific therapeutic potential, efficacy would be tested in relevant animal models of disease. For example, if this compound showed potent and selective D3 receptor binding, it might be evaluated in rodent models of Parkinson's disease or substance abuse, conditions where the D3 receptor is a target of interest. nih.gov Similarly, if it demonstrated significant MAO-B inhibition, its potential for neuroprotection could be explored in models of neurodegenerative diseases. nih.gov

Pharmacokinetic (PK) studies would examine the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This would involve administering the compound and then measuring its concentration in blood and various tissues over time.

Pharmacodynamic (PD) studies would correlate the compound's concentration with its pharmacological effect. For instance, if the compound is a CNS-active agent, studies might measure receptor occupancy in the brain at different doses and link this to behavioral changes in the animal. These studies are essential for understanding the relationship between the dose, exposure, and response, which is critical for any further development.

Mechanistic Studies of Biological Action

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available information regarding the mechanistic studies of the biological action of this compound. While basic chemical and physical properties are documented, detailed preclinical research, including receptor binding affinities, enzyme inhibition assays, or other studies elucidating its pharmacological profile, are not present in the accessible scientific literature.

Entries in chemical databases such as PubChem confirm the structure and fundamental details of the compound but also indicate a lack of associated research publications detailing its biological evaluation. uni.lu Searches for its biological activity did not yield specific studies on this molecule. Instead, results often pertained to other piperidine derivatives, which, while structurally related, have different substituents that would confer distinct biological and mechanistic properties. These related compounds have been investigated for a variety of activities, including but not limited to, nematicidal effects, antiviral properties, and as ligands for various receptors. However, these findings cannot be extrapolated to this compound.

Consequently, without any available data from preclinical in vitro or in vivo studies, it is not possible to provide an analysis of its mechanism of action. There are no research findings to populate data tables or to detail its interactions with biological targets. The scientific community has not, to date, published any reports on the biological evaluation or mechanistic pathways associated with this compound.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Targets

The piperidine (B6355638) moiety is a common feature in a multitude of clinically successful drugs, targeting a wide array of biological receptors and enzymes. nih.gov This prevalence suggests that (1-Ethylpiperidin-3-yl)methanamine and its derivatives could interact with various therapeutic targets, warranting a broad and systematic investigation.

Dopamine (B1211576) and Sigma Receptors:

Recent research has highlighted the potential of piperidine-based compounds as modulators of dopamine and sigma receptors. Specifically, derivatives of 3- and 4-hydroxypiperidine (B117109) have been identified as potent antagonists of the dopamine D4 receptor (D4R) and modulators of the sigma-1 receptor (σ1R). chemrxiv.org Both D4R and σ1R are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and neuropathic pain. nih.govchemrxiv.org The structural similarities between these active compounds and this compound suggest that it and its analogs could also exhibit affinity for these receptors. Future research should, therefore, include comprehensive binding and functional assays to evaluate the activity of this compound at dopamine and sigma receptor subtypes.

Table 1: Examples of Piperidine Derivatives and their Therapeutic Targets

| Compound Class | Therapeutic Target | Potential Indication |

|---|---|---|

| 3-Hydroxypiperidine Derivatives | Dopamine D4 Receptor | Parkinson's Disease, Schizophrenia |

| 4-Hydroxypiperidine Derivatives | Sigma-1 Receptor | Neuropathic Pain, Alzheimer's Disease |

Cholinesterases:

Piperidine-containing hydrazone derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the progression of Alzheimer's disease. nih.gov Given that the core piperidine structure is present in this compound, it is plausible that its derivatives could be designed to interact with the active sites of these enzymes. The development of novel cholinesterase inhibitors remains a key strategy in the management of Alzheimer's disease, and this represents a valuable avenue for future investigation.

Other Potential Targets:

The versatility of the piperidine scaffold extends to a wide range of other potential targets, including but not limited to:

Heat Shock Protein 70 (HSP70): Piperidine derivatives have been designed as inhibitors of HSP70, a potential target for cancer therapy, particularly in drug-resistant tumors. nih.gov

Opioid Receptors: The piperidine ring is a core component of many opioid receptor agonists used in pain management. mdpi.com

A comprehensive screening of this compound and a library of its derivatives against a panel of these and other relevant biological targets could uncover novel therapeutic opportunities.

Development of Advanced Synthetic Routes

The efficient and stereoselective synthesis of this compound and its analogs is crucial for enabling extensive structure-activity relationship (SAR) studies and subsequent drug development. While standard synthetic methods can be employed, the development of more advanced and efficient routes is a key area for future research.

Catalytic Hydrogenation:

A common and effective method for the synthesis of piperidine rings is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors. mdpi.com For the synthesis of this compound, this would involve the reduction of 3-aminomethylpyridine followed by N-alkylation or the hydrogenation of N-ethyl-3-cyanopyridinium salts. Future research could focus on optimizing catalyst systems (e.g., using ruthenium, rhodium, or palladium catalysts) and reaction conditions to achieve high yields and stereoselectivity, particularly for the synthesis of chiral derivatives. mdpi.comgoogle.com

Reductive Amination:

Reductive amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of piperidines. researchgate.netyoutube.com This could involve the reaction of a suitable dicarbonyl compound with an amine, followed by cyclization and reduction. The development of one-pot reductive amination procedures could significantly streamline the synthesis of this compound analogs.

N-Alkylation Strategies:

The introduction of the ethyl group onto the piperidine nitrogen is a key synthetic step. Research into efficient and selective N-alkylation methods is warranted. researchgate.netchemrxiv.org This could include exploring various alkylating agents, bases, and solvent systems to optimize the reaction and minimize the formation of quaternary ammonium (B1175870) byproducts. researchgate.net

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Key Precursors | Potential Advantages |

|---|---|---|

| Catalytic Hydrogenation | 3-Aminomethylpyridine, Ethyl Halide | Established method, potential for stereocontrol |

| Reductive Amination | Dicarbonyl compound, Ammonia (B1221849), Ethylamine | Versatile, potential for one-pot synthesis |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. preprints.orgnih.gov The integration of these computational approaches into the research program for this compound could significantly enhance the efficiency and success rate of drug development.

Lead Optimization:

Once initial lead compounds with activity at a particular target are identified, AI and ML algorithms can be employed to guide their optimization. preprints.org By analyzing existing SAR data, these models can predict the biological activity, physicochemical properties, and potential toxicity of virtual analogs of this compound. This allows for the prioritization of the most promising compounds for synthesis and experimental testing, thereby saving time and resources. preprints.org

De Novo Drug Design:

Generative AI models can be used for the de novo design of novel molecules with desired properties. youtube.comillinois.edu By training these models on large datasets of known active compounds, it is possible to generate new piperidine-based structures that are predicted to have high affinity for a specific target and favorable drug-like properties. This approach can lead to the discovery of novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Predictive Modeling:

AI and ML models can be developed to predict various pharmacokinetic and pharmacodynamic properties of this compound and its derivatives. These models can help to identify potential liabilities early in the drug discovery process, such as poor metabolic stability or off-target effects, allowing for the design of improved compounds.

Table 3: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Lead Optimization | Predictive models guide the modification of lead compounds to improve potency and properties. | Faster identification of optimized drug candidates. |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. | Discovery of novel and potent chemical scaffolds. |

Q & A

Q. What are the common synthetic routes for (1-Ethylpiperidin-3-yl)methanamine?

Methodological Answer: The synthesis typically involves alkylation of a piperidine precursor. A widely used approach is reductive amination:

- Step 1: React 3-ethylpiperidine with formaldehyde under acidic conditions to form an imine intermediate.

- Step 2: Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

Key Reaction Conditions:

| Reagent/Condition | Purpose | Example from Evidence |

|---|---|---|

| Formaldehyde | Imine formation | Alkylation of pyridine analogs |

| NaBH₄ or H₂/Pd-C | Reduction | Reduction of imine intermediates |

Validation: Confirm purity via NMR and LC-MS. Adjust pH during workup to isolate the free amine or salt forms .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on structurally similar amines (e.g., piperidine derivatives):

- Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

- PPE Requirements:

- Gloves: Nitrile or neoprene (test for permeability).

- Respirators: P95/P1 filters for dust; OV/AG/P99 for vapor .

- Ventilation: Use fume hoods during synthesis or handling .

Emergency Protocols:

- Spills: Neutralize with dilute acetic acid, then absorb with inert material.

- Exposure: Rinse eyes with water for 15+ minutes; seek medical evaluation for respiratory symptoms .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer: Optimization strategies include:

- DOE (Design of Experiments): Vary temperature (25–60°C), solvent (MeOH vs. THF), and stoichiometry (1:1 to 1:3 amine:aldehyde).

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding) may arise from:

- Stereochemical Variance: Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

- Assay Conditions: Validate under standardized protocols (pH, temperature, cell lines). For example, dopamine receptor binding assays should use HEK293 cells expressing human D3 receptors .

- Metabolic Stability: Test in hepatocyte models to rule out rapid degradation masking efficacy .

Case Study: In D3 receptor studies, conflicting IC₅₀ values (nM vs. μM) were traced to differences in radioligand concentration (1 nM vs. 10 nM). Re-evaluate under uniform conditions .

Q. What strategies enhance the compound’s selectivity in pharmacological applications?

Methodological Answer: To improve selectivity (e.g., for neurotransmitter receptors):

- Structural Modifications: Introduce substituents at the piperidine nitrogen or ethyl chain. For example:

- Replace the ethyl group with bulkier tert-butyl to sterically hinder off-target binding .

- Add electron-withdrawing groups (e.g., -CF₃) to modulate electronic interactions .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities against target vs. non-target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.